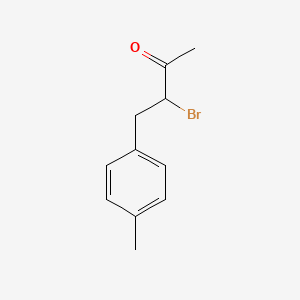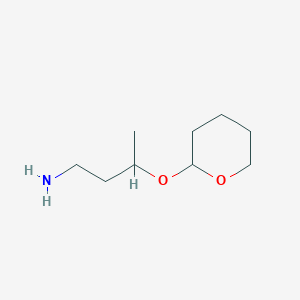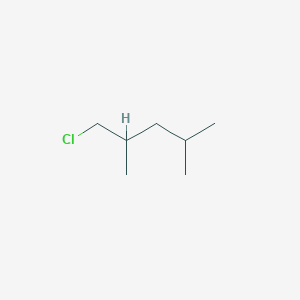
4-Cyclobutylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclobutylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a benzene ring with a cyclobutyl substituent. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylbenzene-1-sulfonamide typically involves the reaction of cyclobutylbenzene with sulfonyl chloride in the presence of a base. The general reaction can be represented as follows: [ \text{Cyclobutylbenzene} + \text{Sulfonyl Chloride} \rightarrow \text{this compound} ] Common bases used in this reaction include pyridine or triethylamine, which facilitate the nucleophilic attack of the amine on the sulfonyl chloride .
Industrial Production Methods: In industrial settings, the production of sulfonamides often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the final product while minimizing waste generation .
化学反应分析
Types of Reactions: 4-Cyclobutylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
4-Cyclobutylbenzene-1-sulfonamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-Cyclobutylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .
相似化合物的比较
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacks the cyclobutyl group.
Sulfamethoxazole: Another sulfonamide used as an antibacterial agent, differing in its substituent groups.
Uniqueness: 4-Cyclobutylbenzene-1-sulfonamide is unique due to its cyclobutyl substituent, which imparts distinct chemical properties and potential biological activities compared to other sulfonamides .
属性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC 名称 |
4-cyclobutylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2,(H2,11,12,13) |
InChI 键 |
YIZRQKWUUMRZPE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-Methyl-5-(propan-2-yloxy)phenyl]cyclobutanecarboxamide](/img/structure/B13194987.png)
![4-Methyl-5,5-dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13194994.png)


![1-Benzyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13195011.png)



![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)

![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)

